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Compound of Interest

Compound Name: Lesinurad

Cat. No.: B8021901

This technical support center provides guidance for researchers, scientists, and drug
development professionals on the appropriate dose adjustment of lesinurad in subjects with
moderate renal impairment.

Frequently Asked Questions (FAQSs)

Q1: How does moderate renal impairment affect the pharmacokinetics of lesinurad?

Al: Moderate renal impairment (estimated creatinine clearance [eCLcr] 30 to 59 mL/min) leads
to an increased systemic exposure to lesinurad. Studies have shown that the area under the
plasma concentration-time curve (AUC) of lesinurad is increased by 50-73% in this population
compared to individuals with normal renal function[1][2][3]. However, the maximum plasma
concentration (Cmax) is generally unaffected[3][4]. The renal clearance of lesinurad is
significantly reduced in patients with moderate renal impairment[4].

Q2: What is the recommended dose of lesinurad for patients with moderate renal impairment?

A2: No dose adjustment is necessary for lesinurad in patients with mild or moderate renal
impairment (eCLcr of 45 mL/min or greater)[1][5]. The standard dose is 200 mg orally once
daily, taken in the morning with a xanthine oxidase inhibitor (XOI) like allopurinol or
febuxostat[6]. However, it is crucial to note that lesinurad should not be initiated in patients
with an eCLcr less than 45 mL/min[1][7].
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Q3: How is the efficacy of lesinurad affected by moderate renal impairment?

A3: The serum uric acid (sUA)-lowering effect of lesinurad is attenuated in patients with
moderate renal impairment compared to those with normal renal function or mild renal
impairment[3][4]. Despite the reduced efficacy, clinical trials have demonstrated that lesinurad
200 mg in combination with an XOI can still provide a clinically meaningful reduction in sUA
levels in this patient population[5][8].

Q4: What are the key safety considerations when using lesinurad in subjects with moderate
renal impairment?

A4: Patients with moderate renal impairment have a higher occurrence of renal-related adverse
reactions compared to those with normal or mildly impaired renal function[1]. The most
common renal adverse events include increases in serum creatinine[9]. It is essential to
monitor renal function before initiating and periodically during therapy, with more frequent
monitoring recommended for patients with an eCLcr below 60 mL/min[1][6]. Lesinurad should
be discontinued if the eCLcr persistently falls below 45 mL/min[1][7]. It is also critical that
lesinurad is always co-administered with an XOI, as monotherapy increases the risk of acute
renal failure[6][10]. Patients should be advised to stay well-hydrated (e.qg., 2 liters of liquid per

day)[5][6].

Troubleshooting Guide

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b8021901?utm_src=pdf-body
https://www.benchchem.com/product/b8021901?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/27843295/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5098526/
https://www.benchchem.com/product/b8021901?utm_src=pdf-body
https://www.tga.gov.au/sites/default/files/auspar-lesinurad-160920-pi.docx
https://pubmed.ncbi.nlm.nih.gov/27821644/
https://www.benchchem.com/product/b8021901?utm_src=pdf-body
https://www.accessdata.fda.gov/drugsatfda_docs/label/2015/207988lbl.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/label/2017/209203s000lbl.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/label/2015/207988lbl.pdf
https://www.drugs.com/dosage/lesinurad.html
https://www.benchchem.com/product/b8021901?utm_src=pdf-body
https://www.accessdata.fda.gov/drugsatfda_docs/label/2015/207988lbl.pdf
https://www.drugs.com/dosage/allopurinol-lesinurad.html
https://www.benchchem.com/product/b8021901?utm_src=pdf-body
https://www.drugs.com/dosage/lesinurad.html
https://provider.amerigroup.com/docs/gpp/PHARM_ALL_Zurampic.pdf
https://www.tga.gov.au/sites/default/files/auspar-lesinurad-160920-pi.docx
https://www.drugs.com/dosage/lesinurad.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8021901?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Troubleshooting & Optimization
Check Availability & Pricing

Issue Encountered

Possible Cause

Recommended Action

Elevated Serum Creatinine

Levels

Drug-related adverse event,
underlying renal disease

progression, dehydration.

- Interrupt lesinurad treatment
if serum creatinine is elevated
to greater than 2 times the pre-
treatment value.[1] - Promptly
measure serum creatinine in
patients reporting symptoms of
acute uric acid nephropathy
(flank pain, nausea, vomiting).
[6] - Ensure the patient is well-
hydrated. - Do not restart
lesinurad without another
explanation for the serum

creatinine abnormalities.[1]

Inadequate Serum Uric Acid

(sUA) Response

Attenuated efficacy in
moderate renal impairment,
non-adherence to treatment,

insufficient XOI dose.

- Confirm patient adherence to
both lesinurad and the
xanthine oxidase inhibitor. -
Ensure the XOl is being
administered at an appropriate
dose (e.g., allopurinol at least
300 mg/day, or 200 mg/day for
moderate renal impairment).[5]
[8] - Re-evaluate the patient's

overall treatment regimen.

Persistent eCLcr < 45 mL/min

Worsening of underlying renal
condition, drug-induced

nephrotoxicity.

- Discontinue lesinurad
therapy.[1][7] - Investigate the
cause of renal function decline.

Data Presentation

Table 1: Pharmacokinetic Parameters of Lesinurad in Subjects with Varying Degrees of Renal

Function

© 2025 BenchChem. All rights reserved.

3/8

Tech Support


https://www.accessdata.fda.gov/drugsatfda_docs/label/2015/207988lbl.pdf
https://www.drugs.com/dosage/lesinurad.html
https://www.accessdata.fda.gov/drugsatfda_docs/label/2015/207988lbl.pdf
https://www.tga.gov.au/sites/default/files/auspar-lesinurad-160920-pi.docx
https://pubmed.ncbi.nlm.nih.gov/27821644/
https://www.accessdata.fda.gov/drugsatfda_docs/label/2015/207988lbl.pdf
https://www.drugs.com/dosage/allopurinol-lesinurad.html
https://www.benchchem.com/product/b8021901?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8021901?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Troubleshooting & Optimization
Check Availability & Pricing

Renal . Change in Change in
. eCLcr Lesinurad
Function . AUC vs. Cmax vs.
(mL/min) Dose (mg)
Category Normal Normal
Normal >90 200/ 400 - -
Mild Impairment 60-89 200 +34%[3][4] Unaffected[3][4]
Moderate +65% to +73%[2] Unaffected to
_ 30-59 200
Impairment [4] +20%[2][4]
Moderate +50% to +54%][2] Unaffected to
_ 30-59 400
Impairment [4] +3%[2][4]
Severe +102% to +113%  Unaffected to
_ <30 400
Impairment [2][4] +13%[2][4]

Table 2: Renal-Related Adverse Events in Lesinurad Clinical Trials (in combination with a

Xanthine Oxidase Inhibitor)

Adverse Event

Lesinurad 200 mg

+ XOlI

+ XOlI

Lesinurad 400 mg

Placebo + XOI

Serum Creatinine
Elevation (=1.5x

baseline)

5.9%]8]

15.0%][8]

3.4%][8]

Renal-Related
Adverse Events
(Overall)

5.9%]8]

15.0%][8]

4.9%(8]

Serious Renal-
Related Adverse

Reactions

0%[9]

0.7%][9]

0.2%][9]

Experimental Protocols

Methodology for a Phase I, Open-Label, Single-Dose Study to Assess Lesinurad

Pharmacokinetics and Pharmacodynamics in Renal Impairment:
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Subject Recruitment: Enroll healthy adult volunteers with normal renal function (eCrCIl >90
mL/min) and subjects with mild (eCrCl 60—-89 mL/min), moderate (eCrCl 30-59 mL/min), and
severe (eCrCl <30 mL/min) renal impairment.[3][4]

Dosing: Administer a single oral dose of lesinurad (e.g., 200 mg or 400 mg).[3][4]

Pharmacokinetic Sampling: Collect serial blood samples at predefined time points (e.g., pre-
dose, and at various intervals post-dose) to measure plasma lesinurad concentrations.[4]

Pharmacodynamic Sampling: Collect blood and urine samples at baseline and at specified
intervals post-dose to measure serum and urine uric acid concentrations.[4]

Safety Monitoring: Monitor subjects for adverse events and assess laboratory data
throughout the study.[4]

Data Analysis: Analyze plasma lesinurad concentrations to determine pharmacokinetic
parameters (AUC, Cmax, renal clearance). Analyze serum and urine uric acid concentrations
to evaluate the pharmacodynamic effects of lesinurad.[4]

Mandatory Visualizations
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Patient with Hyperuricemia and Gout
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Support Center: Lesinurad Dose Adjustment
in Subjects with Moderate Renal Impairment]. BenchChem, [2025]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b8021901#lesinurad-dose-adjustment-in-subjects-
with-moderate-renal-impairment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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